molecular formula C34H38N4O4 B12771972 oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole CAS No. 83363-39-7

oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole

Cat. No.: B12771972
CAS No.: 83363-39-7
M. Wt: 566.7 g/mol
InChI Key: HNZWEVNCUMJOMC-UHFFFAOYSA-N
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Description

“Oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” is a complex organic compound that combines the properties of oxalic acid, a well-known dicarboxylic acid, with a substituted indole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxalic acid moiety. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyridine rings.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In materials science, the compound could be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with a similar indole structure.

    Pyridine-2-carboxylic acid: Shares the pyridine moiety and is used in various chemical syntheses.

    Oxalic acid derivatives: Various compounds with the oxalic acid moiety used in different applications.

Uniqueness

The uniqueness of “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” lies in its combined structural features, which may confer unique chemical reactivity and biological activity.

Properties

CAS No.

83363-39-7

Molecular Formula

C34H38N4O4

Molecular Weight

566.7 g/mol

IUPAC Name

oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole

InChI

InChI=1S/2C16H18N2.C2H2O4/c2*1-2-10-18-11-4-5-13(12-18)14-6-3-7-16-15(14)8-9-17-16;3-1(4)2(5)6/h2*2-3,5-9,17H,1,4,10-12H2;(H,3,4)(H,5,6)

InChI Key

HNZWEVNCUMJOMC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C=CCN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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